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Compound of Interest

Compound Name: beta-Damascenone

Cat. No.: B3422015

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory perception and odor
threshold of beta-damascenone, a C13-norisoprenoid of significant interest in the flavor,
fragrance, and pharmaceutical industries. This document details the quantitative sensory data,
experimental protocols for its evaluation, and the underlying physiological mechanisms of its
perception.

Sensory Perception of Beta-Damascenone

Beta-damascenone is a potent aroma compound characterized by a complex and desirable
odor profile. Its sensory perception is often described with a variety of fruity and floral notes.
Despite its typically low concentrations in natural products and formulations, its exceptionally
low odor threshold makes it a significant contributor to the overall aroma profile.

Sensory Descriptors

The perceived aroma of beta-damascenone is multifaceted, with the following descriptors
being commonly reported in the literature:

» Fruity: Cooked apple, baked apple, red berry, dark berry, and tropical fruit nuances are
frequently associated with beta-damascenone.

o Floral: A distinct rose-like and general floral character is a hallmark of its scent profile.
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» Sweet and Honey-like: Descriptions often include notes of honey and a general sweetness.
e Other: In some contexts, descriptors such as "tea" and "stewed fruit" have also been used.

The perception of these characteristics can be significantly influenced by the matrix in which
beta-damascenone is present, as well as by synergistic or antagonistic interactions with other
volatile compounds.

Role as an Aroma Enhancer

Beyond its direct contribution to aroma, beta-damascenone is recognized for its role as an
aroma enhancer. It has been shown to increase the perceived intensity of other fruity and floral
notes in a mixture, even at concentrations below its own detection threshold. This property
makes it a valuable compound for modulating and enhancing the overall sensory experience of
a product.

Quantitative Data: Odor Threshold of Beta-
Damascenone

The odor threshold of a compound is the minimum concentration that can be detected by the
human olfactory system. For beta-damascenone, this threshold is remarkably low, though it
varies significantly depending on the medium in which it is evaluated.

Matrix Odor Threshold (pglL) Reference(s)
Water 0.002 - 0.007 [1]
Hydroalcoholic Solution (10-

0.05 [1]
12% ethanol)
Red Wine 4-7 [2]

Not explicitly stated, but
White Wine concentrations are typically

higher than in red wine

Table 1: Odor Detection Thresholds of Beta-Damascenone in Various Matrices.
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Experimental Protocols

The determination of the sensory properties of beta-damascenone relies on a suite of
specialized analytical and sensory evaluation techniques. The following sections detail the
methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active
compounds in a complex volatile mixture. It combines the separation capabilities of gas
chromatography with the sensitivity of the human nose as a detector.[3]

Methodology:

e Sample Preparation: Volatile compounds from the sample matrix (e.g., wine, fruit extract) are
extracted using methods such as liquid-liquid extraction, solid-phase microextraction
(SPME), or solvent-assisted flavor evaporation (SAFE).

o Gas Chromatographic Separation: The extracted volatiles are injected into a gas
chromatograph, where they are separated based on their boiling points and polarity as they
pass through a capillary column.

o Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream
is directed to a conventional detector (e.g., Flame lonization Detector or Mass Spectrometer)
for chemical identification and quantification. The other stream is directed to an olfactometry
port.

» Olfactory Detection: A trained panelist sniffs the effluent from the olfactometry port and
records the time, duration, and sensory descriptors of any detected odors. The port is
humidified to prevent nasal dryness.

o Data Analysis: The olfactometric data is aligned with the chromatogram from the chemical
detector to correlate specific chemical compounds with their perceived aromas. Techniques
like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine
the relative odor potency of the compounds.
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Odor Threshold Determination: Ascending Forced-
Choice Method (ASTM E679)

The odor threshold is determined using a standardized sensory panel methodology, such as
the ASTM E679 standard practice, which employs a forced-choice ascending concentration
series.[4]

Methodology:

Panelist Selection and Training: A panel of assessors is selected based on their sensory
acuity and trained to recognize the specific odorant being tested.

o Sample Preparation: A series of solutions of beta-damascenone in the desired matrix (e.g.,
water, deodorized wine) are prepared in ascending concentrations, typically in a geometric
progression (e.g., a factor of 2 or 3).

e Presentation: In each trial, the panelist is presented with a set of three samples (a triangle
test), where two are blanks (the matrix alone) and one contains the odorant at a specific
concentration. The order of presentation of the samples within the set is randomized.

o Forced-Choice Task: The panelist is required to identify the sample that is different from the
other two, even if they are not certain.

o Ascending Concentration Series: The test begins with a concentration below the expected
threshold and proceeds to higher concentrations.

e Threshold Calculation: The individual threshold is typically defined as the geometric mean of
the last concentration at which the panelist could not correctly identify the odorant and the
first concentration at which they could. The group threshold is then calculated as the
geometric mean of the individual thresholds.

Triangle Test

The triangle test is a discrimination test used to determine if a sensory difference exists
between two samples.

Methodology:
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Sample Preparation: Two products (e.g., a control and a test sample containing added beta-

damascenone) are prepared.

e Presentation: Panelists are presented with three coded samples. Two of the samples are
identical (either both control or both test), and one is different. The order of presentation is
randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

o Evaluation: Panelists are asked to identify the "odd" or "different” sample.

o Data Analysis: The number of correct identifications is compared to the number expected by
chance (one-third). Statistical analysis (e.g., using a chi-square test or binomial distribution)
is used to determine if there is a significant difference between the two products.

Descriptive Analysis

Descriptive analysis provides a detailed quantitative description of the sensory attributes of a
product.

Methodology:

o Panelist Training: A highly trained panel of assessors is used. The panel develops a
consensus vocabulary of sensory descriptors relevant to the product being tested. They are
trained to identify and quantify the intensity of each attribute using a standardized scale (e.qg.,
a 15-cm line scale).

o Sample Evaluation: Samples are presented to the panelists in a controlled and randomized
order. Panelists independently rate the intensity of each sensory attribute for each sample.

o Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed
(e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory
profiles of the products. The results are often visualized using spider or radar plots.

Olfactory Signaling Pathway

The perception of beta-damascenone, like other odorants, is initiated by its interaction with
olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal
epithelium. These receptors are G-protein coupled receptors (GPCRS).
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While the specific human olfactory receptor(s) that bind to beta-damascenone have not been
definitively identified, the general mechanism of olfactory signal transduction is well-
established. Some studies suggest that related compounds, such as beta-ionone, can act as
antagonists for certain ORs, indicating a direct interaction at the receptor level.

The binding of an odorant molecule like beta-damascenone to its specific OR(S) is thought to
trigger a conformational change in the receptor, initiating an intracellular signaling cascade.
This cascade typically involves the activation of a G-protein (specifically, the G-olf protein in
olfactory neurons), which in turn activates adenylyl cyclase. This enzyme catalyzes the
conversion of ATP to cyclic AMP (cCAMP). The increase in intracellular cAMP opens cyclic
nucleotide-gated ion channels, leading to an influx of cations (primarily Ca2+ and Na+). This
influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory
bulb in the brain for further processing and the ultimate perception of smell.

Mandatory Visualizations

Click to download full resolution via product page

Caption: General Olfactory Signaling Pathway for an Odorant.
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Caption: Workflow for Odor Threshold Determination (ASTM E679).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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